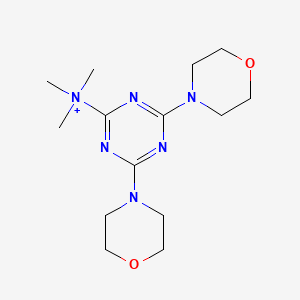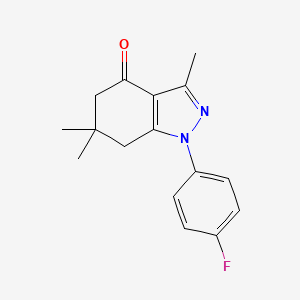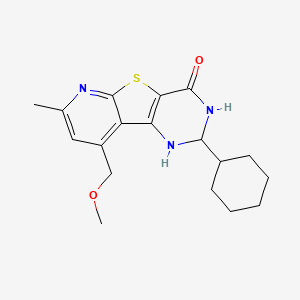
N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes morpholine rings and a triazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM typically involves the reaction of a triazine precursor with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The morpholine rings can be substituted with other functional groups to create derivatives with tailored characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N,N,N-TRIMETHYL-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N,N-Trimethyl-4,6-diamino-1,3,5-triazin: Ähnliche Struktur, aber mit Aminogruppen anstelle von Morpholin.
N,N,N-Trimethyl-4,6-dihydroxy-1,3,5-triazin: Enthält Hydroxylgruppen anstelle von Morpholin.
Einzigartigkeit
N,N,N-Trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium ist aufgrund des Vorhandenseins von Morpholinringen einzigartig, die bestimmte chemische und physikalische Eigenschaften vermitteln können. Diese Eigenschaften könnten eine erhöhte Löslichkeit, Stabilität oder spezifische Wechselwirkungen mit biologischen Zielstrukturen umfassen.
Eigenschaften
Molekularformel |
C14H25N6O2+ |
|---|---|
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-trimethylazanium |
InChI |
InChI=1S/C14H25N6O2/c1-20(2,3)14-16-12(18-4-8-21-9-5-18)15-13(17-14)19-6-10-22-11-7-19/h4-11H2,1-3H3/q+1 |
InChI-Schlüssel |
ZWXHAMLCDALWHR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
![3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11081387.png)
![N-[3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11081400.png)

![3-(4-methylphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081415.png)

![4-[(Z)-1-(2-Bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one](/img/structure/B11081420.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11081430.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11081434.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11081442.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11081453.png)
![1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11081454.png)
![5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one](/img/structure/B11081455.png)
